2-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-nitrobenzamide
Overview
Description
2-chloro-N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C21H14Cl2N4O4S and its molecular weight is 489.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 488.0112815 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Chemopreventive Agent
The compound GW9662, structurally related to the query compound, has been evaluated for its potential as a cancer chemopreventive agent. Studies involving GW9662 have explored its bacterial mutagenicity and pharmacokinetic profile in animals. This research indicates that GW9662, or structurally related compounds, might hold promise in cancer chemoprevention, particularly as an Estrogen Receptor-α (ER-α) inducer in ER-α negative breast tissue. However, further animal toxicological and bioavailability studies are deemed necessary to establish its role as a chemopreventive agent (Kapetanovic et al., 2012).
Material Science and Polymer Research
Novel diamine compounds with built-in sulfone, ether, and amide structures have been synthesized for the development of thermally stable polyimides. These materials, which include structural units similar to the query compound, show promising applications in creating high-performance polymers characterized by extensive thermal stability and solubility. Such materials are pivotal in advancing technologies requiring durable and stable polymeric materials (Mehdipour-Ataei et al., 2004).
Antidiabetic Research
Derivatives structurally related to the query compound have been synthesized and evaluated for their antidiabetic properties. Specifically, a series of compounds were assessed for their in vitro inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management. The study combines experimental and computational methods, including molecular docking and dynamic simulations, to understand the interaction of these compounds with biological targets. This research exemplifies how structurally related compounds could be explored for potential antidiabetic applications (Thakral et al., 2020).
Anticonvulsant Activity
Research into 4-nitro-N-phenylbenzamides, which share some structural similarities with the query compound, has shown promising anticonvulsant properties. This study highlights the potential therapeutic applications of such compounds in the treatment of seizures, showcasing the diverse biomedical applications that structurally related compounds might have (Bailleux et al., 1995).
Properties
IUPAC Name |
2-chloro-N-[[4-[(3-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O4S/c22-13-3-1-2-12(10-13)19(28)24-14-4-6-15(7-5-14)25-21(32)26-20(29)17-9-8-16(27(30)31)11-18(17)23/h1-11H,(H,24,28)(H2,25,26,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBLEYXPVRBAOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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